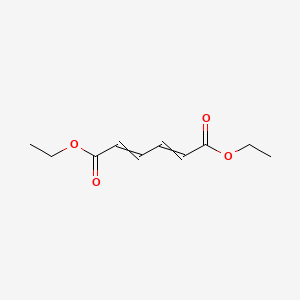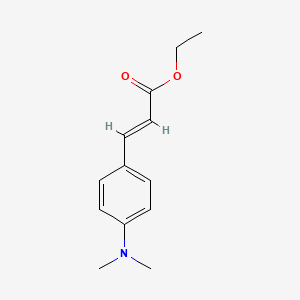
CUPROUS SULFIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cuprous sulfide is a chemical compound composed of copper and sulfur, with the chemical formula Cu₂S. It naturally occurs as the mineral chalcocite and is typically found in the form of black powder or lumps . This compound is a p-type semiconductor with excellent ionic and electronic conductivity, making it valuable in various applications .
Vorbereitungsmethoden
Cuprous sulfide can be synthesized through several methods:
Direct Combination: Copper reacts with sulfur or hydrogen sulfide at elevated temperatures to form this compound.
Chemical Bath Deposition: This method involves the deposition of copper sulfide films on substrates using thiourea as a sulfur source.
Industrial Production: Large quantities of this compound are obtained by heating cupric sulfide in a stream of hydrogen.
Analyse Chemischer Reaktionen
Cuprous sulfide undergoes various chemical reactions:
Reduction: this compound can be reduced to copper metal upon heating[ Cu₂S + O₂ → 2Cu + SO₂ ]
Substitution: This compound can react with other sulfides or halides to form different copper compounds.
Wissenschaftliche Forschungsanwendungen
Cuprous sulfide has numerous applications in scientific research:
Wirkmechanismus
Cuprous sulfide exerts its effects through its semiconductor properties. As a p-type semiconductor, it facilitates the movement of positive charge carriers (holes) within its structure. This property is crucial for its applications in solar cells and energy storage devices . In biological applications, this compound nanoparticles interact with biological molecules through their surface properties, enabling targeted drug delivery and imaging .
Vergleich Mit ähnlichen Verbindungen
Cuprous sulfide can be compared with other copper sulfides:
Cupric Sulfide (CuS): Cupric sulfide is another copper sulfide with different stoichiometry and properties.
Digenite (Cu₉S₅): Digenite is a non-stoichiometric copper sulfide with a different crystal structure and properties.
Djurleite (Cu₁.₉₇S): Djurleite is another non-stoichiometric copper sulfide with unique properties and applications.
This compound is unique due to its specific stoichiometry, excellent conductivity, and wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
1308-78-7 |
|---|---|
Molekularformel |
C10H11NO3 |
Molekulargewicht |
0 |
IUPAC-Name |
copper(1+);sulfide |
InChI |
InChI=1S/2Cu.S/q2*+1;-2 |
SMILES |
[S-2].[Cu+].[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







